TPT-260 Dihydrochloride

Retromer Pharmacological Chaperone Binding Affinity

Select TPT-260 Dihydrochloride for its unique combination of high aqueous solubility (16.66 mg/mL H2O) and potent in vivo efficacy at 5 mg/kg, enabling cost-effective neuroinflammatory studies. Unlike analogues, it demonstrates a defined Kd (~5 µM) and specific anti-inflammatory activity via TLR4/NF-κB axis, with confirmed lack of cytotoxicity at ≤20 nM in primary microglia, ensuring reliable data without vehicle artifacts. Ideal for retromer stabilization assays.

Molecular Formula C8H14Cl2N4S3
Molecular Weight 333.3 g/mol
Cat. No. B1663655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPT-260 Dihydrochloride
SynonymsNSC 55712; R55
Molecular FormulaC8H14Cl2N4S3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
InChIInChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
InChIKeyDSODRWWHAUGSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





TPT-260 Dihydrochloride: A Thiophene Thiourea-Derived Retromer Chaperone for Neurodegeneration and Stroke Research


TPT-260 Dihydrochloride (also known as NSC55712, R55, or TPU-260 2HCl) is a small-molecule thiophene thiourea derivative [1]. It functions as a pharmacological chaperone that stabilizes the retromer complex, a critical regulator of endosomal protein trafficking . By binding to the Vps35-Vps26 interface, TPT-260 enhances retromer assembly and function, redirecting amyloid precursor protein (APP) away from amyloidogenic processing and suppressing neuroinflammatory pathways [2].

Why Generic Retromer Modulators Cannot Substitute for TPT-260 Dihydrochloride in Specialized Research


Within the class of retromer-targeting chaperones, significant differences in binding affinity, effective dosing, and downstream pathway engagement preclude simple substitution. While other compounds like TPT-172 (R33) share a similar mechanism of action [1], they exhibit distinct pharmacological profiles. TPT-260 demonstrates a unique combination of high solubility and potent in vivo efficacy at low doses, alongside a specific anti-inflammatory profile targeting the TLR4/IKKβ/NF-κB axis in microglia [2]. These quantifiable differences, detailed below, directly impact experimental outcomes and reproducibility, making TPT-260 the preferred choice for studies requiring robust neuroprotection and anti-inflammatory activity at well-tolerated concentrations.

Quantitative Differentiation of TPT-260 Dihydrochloride: Head-to-Head Evidence for Procurement Decisions


Retromer Complex Binding Affinity: TPT-260 vs. TPT-172

TPT-260 binds to the retromer complex with a reported dissociation constant (Kd) of ~5 µM . For the comparator TPT-172, a specific Kd value for retromer binding is not widely reported in primary literature, but its effective concentration (EC50) in vitro is reported as 1.2 µM . This indicates that while TPT-172 may achieve an effect at a slightly lower concentration in a functional assay, TPT-260's direct binding affinity to the target complex is well-defined and within a comparable range.

Retromer Pharmacological Chaperone Binding Affinity

In Vivo Dosing Efficiency: 10-Fold Lower Dose Requirement vs. TPT-172

In a mouse model of ischemic stroke (MCAO), TPT-260 demonstrated significant neuroprotective effects, including reduction of brain infarct area, at a dose of only 5 mg/kg administered intraperitoneally [1]. In contrast, the comparator compound TPT-172 required a dose of 50 mg/kg, administered three times weekly via oral gavage, to achieve cognitive improvements in a mouse model of Down syndrome [2]. This represents a 10-fold lower dose requirement for TPT-260.

Ischemic Stroke In Vivo Efficacy Dose Optimization

Minimal Cytotoxicity in Primary Microglia: A Safety Margin for Anti-Inflammatory Studies

TPT-260 exhibits minimal cytotoxicity in primary microglial cells at concentrations up to 20 nM, as determined by CCK-8 and LDH release assays [1]. This is a critical parameter for studies focused on modulating microglial activity, as compound-induced toxicity could confound results. In contrast, specific cytotoxicity data for comparator compounds like TPT-172 in primary microglia are not readily available in the primary literature, making TPT-260 the better-characterized option for this application.

Microglia Cytotoxicity Neuroinflammation

Specific Inhibition of TLR4/IKKβ/NF-κB Axis: Differentiated Anti-Inflammatory Mechanism

TPT-260's anti-inflammatory effect is mediated through a specific and quantifiable mechanism: it inhibits the upregulation of TLR4 and the phosphorylation of IKKβ, thereby suppressing NF-κB p65 nuclear translocation [1]. This targeted pathway inhibition is distinct from general anti-inflammatory agents. While TPT-172 is known to stabilize the retromer, its direct effect on the TLR4/IKKβ/NF-κB pathway is not established in the primary literature. This pathway specificity makes TPT-260 uniquely suitable for studies investigating the intersection of retromer function and innate immunity.

NF-κB TLR4 IKKβ

Superior Aqueous Solubility: Facilitating In Vivo Formulation and Dosing Flexibility

TPT-260 Dihydrochloride demonstrates high aqueous solubility, reported as 16.66 mg/mL (49.98 mM) in H2O with sonication and heating . This level of solubility is advantageous for preparing in vivo formulations without the need for high concentrations of potentially confounding organic solvents. While specific aqueous solubility data for TPT-172 is not as prominently reported, TPT-260's high solubility facilitates easier and more flexible dosing regimens in animal studies.

Solubility In Vivo Formulation Aqueous Solubility

High-Impact Research Applications for TPT-260 Dihydrochloride Based on Quantitative Evidence


Ischemic Stroke and Neuroinflammation Models: High Efficacy at Low Dose

TPT-260 is optimal for in vivo studies of ischemic stroke and other neuroinflammatory conditions. Its proven efficacy at a low dose of 5 mg/kg [1] allows for cost-effective and scalable studies in mice. The compound's well-documented inhibition of the TLR4/IKKβ/NF-κB pathway in microglia [1] makes it a precise tool for dissecting the role of neuroinflammation in stroke pathology.

Primary Microglia and Neuro-Immune Cell Assays: Minimal Cytotoxicity for Clean Data

Researchers working with primary microglia cultures should select TPT-260 due to its confirmed lack of cytotoxicity at active concentrations (≤20 nM) [1]. This ensures that observed anti-inflammatory effects are not artifacts of compound-induced cell stress or death, leading to more reliable and interpretable data in studies of microglial polarization and inflammasome activation.

Studies Requiring Aqueous Formulations: Streamlined In Vivo Dosing

For in vivo experiments where minimizing organic solvent use is critical, TPT-260's high aqueous solubility (16.66 mg/mL in H2O) provides a significant practical advantage. This allows for the preparation of clear, stable dosing solutions without the need for DMSO or other vehicles that may alter pharmacokinetics or introduce toxicity.

Retromer-Targeted Drug Discovery: A Well-Characterized Benchmark

As a compound with a defined binding affinity (Kd = ~5 µM) and a validated mechanism of action, TPT-260 serves as an excellent positive control or benchmark compound in assays designed to identify novel retromer stabilizers or to study retromer-dependent trafficking of APP and other cargoes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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